

Application Notes and Protocols for Sterilizing Biocryl Samples for Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biocryl**

Cat. No.: **B1169104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sterilization of **Biocryl®** samples intended for use in cell culture experiments. The choice of sterilization method is critical as it can significantly impact the material's physicochemical properties and biocompatibility, ultimately affecting experimental outcomes. These guidelines are designed to help researchers select and implement the most appropriate sterilization technique for their specific **Biocryl** formulation.

Introduction to Biocryl and Sterilization

Biocryl is a trade name for a family of biocompatible polymers used in medical devices. For the purpose of these notes, we will address two common types of materials that fall under similar trade names and compositions:

- **Biocryl RAPIDE™**, a biocomposite material composed of Poly(lactic-co-glycolic acid) (PLGA) and beta-tricalcium phosphate (β -TCP). This material is resorbable and designed to promote bone formation.
- **Biocryl® C**, a rigid, transparent material based on Polymethylmethacrylate (PMMA).

The selection of a sterilization method depends heavily on the chemical composition of the polymer. Resorbable polymers like PLGA are particularly sensitive to heat and radiation, which

can alter their degradation kinetics and mechanical properties. Non-resorbable polymers like PMMA are generally more robust.

Recommended Sterilization Methods

Based on the composition of **Biocryl** samples, the following sterilization methods are recommended for consideration. The choice of method should be made after careful evaluation of its potential effects on the material properties and the specific requirements of the cell culture application.

For Biocryl RAPIDE™ (PLGA/β-TCP)

Ethylene Oxide (EO) and Gamma (γ) Irradiation are the most common industrial sterilization methods for PLGA-based materials. However, both have potential drawbacks that must be considered. Low-temperature plasma sterilization is an emerging alternative with potentially fewer adverse effects.

- Ethylene Oxide (EO) Sterilization: This is a low-temperature gaseous method suitable for heat-sensitive materials.^{[1][2]} It effectively sterilizes without significantly altering the bulk properties of PLGA. However, residual EO and its byproducts can be cytotoxic, necessitating a thorough aeration phase to reduce residuals to safe levels as defined by standards like ISO 10993-7.
- Gamma (γ) Irradiation: This method uses cobalt-60 radiation to sterilize materials.^[2] It has high penetration power and is effective for terminally sterilized packaged devices. The main drawback for PLGA is the potential for chain scission, which leads to a decrease in molecular weight and can accelerate the degradation rate of the material.^[1]
- Low-Temperature Plasma Sterilization: This method uses a low-temperature gas plasma (e.g., hydrogen peroxide) to sterilize devices. It is a promising alternative to EO and gamma irradiation as it can sterilize at low temperatures with no toxic residues.

For Biocryl® C (PMMA)

PMMA is more resistant to the effects of sterilization than PLGA.

- Ethylene Oxide (EO) Sterilization: EO is a suitable method for sterilizing PMMA-based devices, especially those with complex geometries. As with PLGA, adequate aeration is crucial.
- Gamma (γ) Irradiation: PMMA can be sterilized by gamma irradiation. However, high doses of radiation can cause changes in its physical properties, including discoloration (yellowing) and a decrease in mechanical strength.^[3]
- Autoclave (Steam Sterilization): While PMMA has a higher glass transition temperature than PLGA, autoclaving is generally not recommended as it can still lead to deformation of intricately designed parts.^[4]

Data Presentation: Effects of Sterilization on Polymer Properties

The following tables summarize the quantitative effects of different sterilization methods on key properties of PLGA, a major component of **Biocryl RAPIDE™**. This data is compiled from various studies and should be used as a guideline. It is essential to perform material characterization on your specific **Biocryl** samples post-sterilization.

Sterilization Method	Change in Molecular Weight (Mw)	Change in Crystallinity	Observations
Ethylene Oxide (EO)	Minimal to no significant change. [5]	No significant change. [5]	Potential for cytotoxic residues if not properly aerated. May cause slight shrinkage in porous scaffolds.
Gamma (γ) Irradiation	Significant decrease (up to 50% or more depending on dose). [1]	May increase or decrease depending on the polymer and irradiation conditions.	Chain scission is the predominant effect, leading to accelerated degradation.
Electron Beam (E-beam)	Significant decrease, similar to gamma irradiation. [1]	Similar effects to gamma irradiation.	Lower penetration depth than gamma irradiation.
Low-Temperature Plasma	Minimal to no significant change.	Minimal to no significant change.	A promising alternative with fewer adverse effects on material properties.

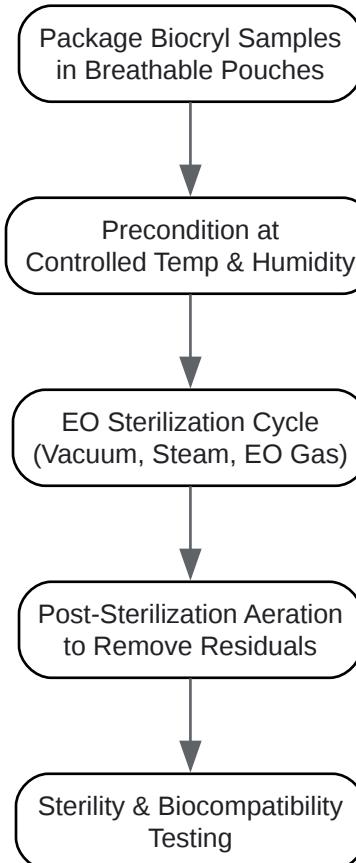
Experimental Protocols

The following are detailed protocols for the sterilization of **Biocryl** samples and subsequent evaluation of their sterility and biocompatibility for cell culture.

Protocol 1: Ethylene Oxide (EO) Sterilization

This protocol is based on the general principles of EO sterilization as outlined in ISO 11135.[\[6\]](#) [\[7\]](#)[\[8\]](#) It is recommended to perform this sterilization with a qualified contract sterilization provider.

Materials:


- **Biocryl** samples packaged in breathable pouches (e.g., Tyvek®).

- Ethylene oxide sterilizer.
- Biological indicators (BIs) (e.g., spores of *Bacillus atrophaeus*).
- Aeration chamber.

Procedure:

- Packaging: Individually package each **Biocryl** sample in a breathable sterilization pouch.
- Preconditioning: Place the packaged samples and BIs in a preconditioning chamber at a controlled temperature (typically 30-60°C) and relative humidity (typically 40-80%) for a defined period to allow the material to equilibrate.
- Sterilization Cycle:
 - Transfer the samples to the EO sterilization chamber.
 - Evacuate the air from the chamber.
 - Introduce steam to achieve the desired relative humidity.
 - Introduce a specified concentration of EO gas (typically 400-1200 mg/L).
 - Expose the samples to the EO gas for a predetermined time (typically 1-6 hours) at a controlled temperature (typically 30-60°C).
- Post-Sterilization Aeration:
 - Evacuate the EO gas from the chamber.
 - Perform a series of air washes to remove residual EO.
 - Transfer the samples to a dedicated aeration chamber for a specified duration (can range from hours to days) to reduce EO and ethylene chlorohydrin (ECH) residues to safe levels.
- Sterility Testing: Perform sterility testing on the sterilized samples and BIs according to the protocol outlined in Protocol 3.

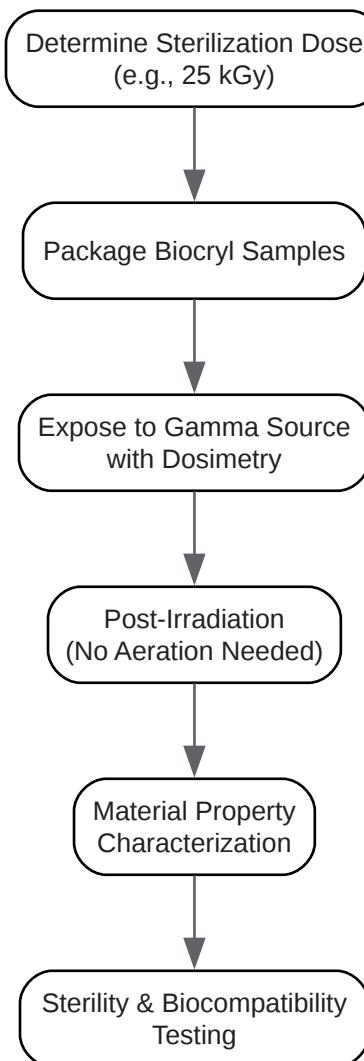
Workflow for Ethylene Oxide Sterilization

[Click to download full resolution via product page](#)

Caption: Ethylene Oxide Sterilization Workflow.

Protocol 2: Gamma (γ) Irradiation Sterilization

This protocol is based on the general principles of gamma irradiation sterilization as outlined in ISO 11137.[9][10][11] This procedure should be carried out by a specialized service provider.


Materials:

- **Biocryl** samples, packaged appropriately.
- Gamma irradiator (Cobalt-60 source).
- Dosimeters.

Procedure:

- Dose Determination: The appropriate sterilization dose must be determined for the specific **Biocryl** product. A common dose for medical devices is 25 kGy, but this may need to be validated or adjusted based on the bioburden of the product and its radiation sensitivity.[\[12\]](#)
- Packaging: Package the **Biocryl** samples in their final, sealed packaging that is compatible with gamma radiation.
- Irradiation:
 - Place the packaged samples in the irradiation chamber.
 - Position dosimeters to monitor the absorbed radiation dose.
 - Expose the samples to the Cobalt-60 source until the target minimum dose is achieved throughout the product load.
- Post-Irradiation: No aeration is required. The samples are ready for use after dose verification.
- Material Characterization: It is crucial to characterize the material properties (e.g., molecular weight, mechanical strength, degradation rate) after irradiation to ensure they still meet the requirements for the intended application.
- Sterility and Biocompatibility Testing: Perform sterility and biocompatibility testing as described in the subsequent protocols.

Workflow for Gamma Irradiation Sterilization

[Click to download full resolution via product page](#)

Caption: Gamma Irradiation Sterilization Workflow.

Protocol 3: Sterility Testing

This protocol is a simplified version for research purposes, based on the principles of direct immersion sterility testing.

Materials:

- Sterilized **Biocryl** samples.

- Sterile culture medium (e.g., Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)).
- Sterile containers.
- Incubator.

Procedure:

- Aseptically transfer a sterilized **Biocryl** sample into a sterile container with a sufficient volume of sterile TSB to completely immerse the sample.
- In a separate container, repeat the process with FTM.
- Incubate the TSB container at 20-25°C for 14 days.
- Incubate the FTM container at 30-35°C for 14 days.
- Observe the media for any signs of microbial growth (e.g., turbidity, pellicle formation). The absence of growth indicates that the sample is sterile.

Protocol 4: Biocompatibility Testing - Cytotoxicity (MTT Assay)

This protocol describes a method to assess the potential cytotoxicity of leachables from sterilized **Biocryl** samples using an MTT assay, based on the principles of ISO 10993-5.

Materials:

- Sterilized **Biocryl** samples.
- Cell culture medium appropriate for the chosen cell line.
- A suitable cell line (e.g., L929 fibroblasts, as recommended by ASTM F813).[3][13][14]
- 96-well cell culture plates.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Microplate reader.

Procedure:

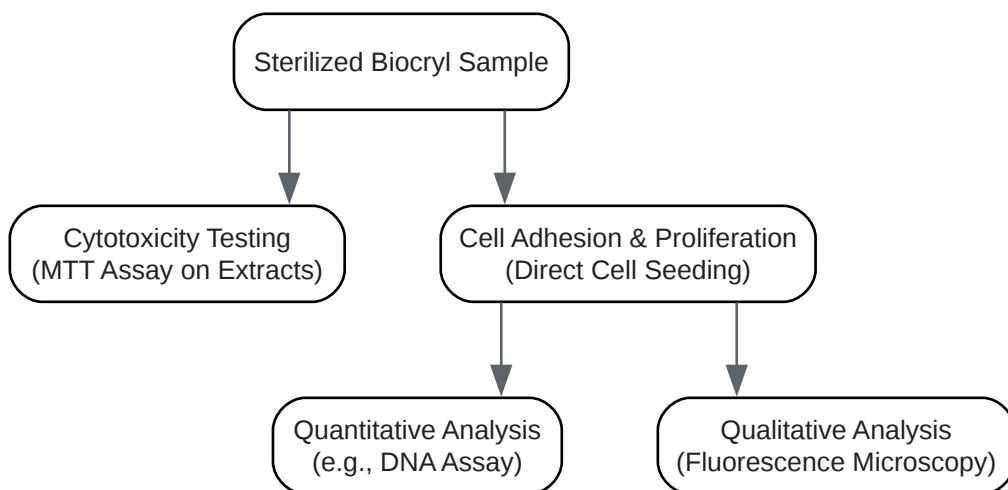
- Preparation of Extracts:
 - Aseptically place a sterilized **Biocryl** sample in a sterile container with cell culture medium at a ratio of sample surface area to medium volume as specified in ISO 10993-12 (e.g., 3 cm²/mL).
 - Incubate at 37°C for 24-72 hours to allow for the extraction of any leachable substances.
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.
- Exposure to Extracts:
 - Remove the culture medium from the wells.
 - Add the prepared extracts to the wells in triplicate. Include negative controls (fresh medium) and positive controls (medium with a known cytotoxic agent).
- Incubation: Incubate the plate for 24-48 hours.
- MTT Assay:
 - Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
 - Add the solubilization solution to each well to dissolve the formazan crystals.
 - Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability for the extract-treated wells relative to the negative control. A reduction in cell viability below 70% is typically considered a

cytotoxic effect.[\[15\]](#)

Protocol 5: Biocompatibility Testing - Cell Adhesion and Proliferation

This protocol provides a method to evaluate the ability of cells to adhere and proliferate directly on the surface of sterilized **Biocryl** samples.

Materials:


- Sterilized **Biocryl** samples.
- Cell culture medium.
- A suitable cell line.
- Multi-well plates.
- Reagents for quantifying cell number (e.g., PicoGreen™ for DNA quantification or a commercial cell proliferation assay kit).
- Fluorescent stains for cell visualization (e.g., DAPI for nuclei, Phalloidin for cytoskeleton).
- Fluorescence microscope.

Procedure:

- Sample Preparation: Place the sterilized **Biocryl** samples into the wells of a multi-well plate.
- Cell Seeding: Seed cells directly onto the surface of the **Biocryl** samples at a defined density.
- Incubation: Culture the cells for various time points (e.g., 1, 3, and 7 days) to assess both initial adhesion and subsequent proliferation.
- Cell Proliferation Assessment (Quantitative):
 - At each time point, lyse the cells on the scaffolds.

- Quantify the total amount of DNA using a fluorescent DNA-binding dye like PicoGreen™. The amount of DNA is directly proportional to the cell number.
- Cell Adhesion and Morphology Assessment (Qualitative):
 - At each time point, fix the cells on the scaffolds.
 - Stain the cells with fluorescent dyes (e.g., DAPI for nuclei and Phalloidin for the actin cytoskeleton).
 - Visualize the cells using fluorescence microscopy to assess their attachment, spreading, and morphology on the **Biocryl** surface.

Workflow for Biocompatibility Testing

[Click to download full resolution via product page](#)

Caption: Biocompatibility Testing Workflow.

Conclusion

The sterilization of **Biocryl** samples for cell culture requires careful consideration of the material's composition and the potential effects of the sterilization method on its properties. For PLGA-based **Biocryl RAPIDE™**, ethylene oxide and low-temperature plasma are generally preferred over gamma irradiation to minimize changes in molecular weight and degradation kinetics. For PMMA-based **Biocryl® C, EO** and gamma irradiation are both viable options, with

the choice depending on the specific application and tolerance for potential material changes. It is imperative that researchers validate their chosen sterilization method and assess the sterility and biocompatibility of the sterilized samples before use in critical cell culture experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. starfishmedical.com [starfishmedical.com]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. greenlight.guru [greenlight.guru]
- 7. ISO 11135: Sterilization of medical devices using ethylene oxide [ionisos.com]
- 8. steris-ast.com [steris-ast.com]
- 9. greenlight.guru [greenlight.guru]
- 10. ISO 11137 standard - Ionisos [ionisos.com]
- 11. ISO 11137: An Overview of the Standard for Radiation - NextBeam [nextbeam.com]
- 12. γ -Irradiation of PEGd,IPLA and PEG-PLGA Multiblock Copolymers: I. Effect of Irradiation Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. academicstrive.com [academicstrive.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Sterilizing Biocryl Samples for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169104#sterilizing-biocryl-samples-for-cell-culture\]](https://www.benchchem.com/product/b1169104#sterilizing-biocryl-samples-for-cell-culture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com